

# Spectral Data Analysis of 2,3,3-Trimethyl-2-butanol: A Technical Guide

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## Compound of Interest

Compound Name: 2,3,3-Trimethyl-2-butanol

Cat. No.: B1595699

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This technical guide provides a comprehensive overview of the spectral data for **2,3,3-Trimethyl-2-butanol** (CAS No. 594-83-2), a tertiary alcohol with the molecular formula  $C_7H_{16}O$ . The following sections present key spectral data obtained from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance ( $^{13}C$ -NMR), Proton Nuclear Magnetic Resonance ( $^1H$ -NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols are also provided to aid in the replication and interpretation of these results.

## Quantitative Spectral Data

The spectral data for **2,3,3-Trimethyl-2-butanol** is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O
Molecular Weight	116.20 g/mol
Ionization Method	Electron Ionization (EI)
Key Mass-to-Charge Ratios (m/z)	Relative Intensity
59	100% (Base Peak)
101	Major Peak
83	Major Peak

Table 2: <sup>13</sup>C-NMR Spectral Data

Chemical Shift (δ) in ppm	Carbon Assignment
74.9	C2 (quaternary)
38.6	C3 (quaternary)
26.8	C4 (primary)
24.5	C1 (primary)

Table 3: <sup>1</sup>H-NMR Spectral Data

Chemical Shift (δ) in ppm	Multiplicity	Integration	Proton Assignment
1.25	Singlet	1H	-OH
1.16	Singlet	6H	2 x -CH <sub>3</sub> at C2
0.92	Singlet	9H	3 x -CH <sub>3</sub> at C3 (tert-butyl)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3444	O-H Stretch (broad)	Alcohol (-OH)
2966	C-H Stretch (asymmetric)	Alkane (-CH <sub>3</sub> )
2874	C-H Stretch (symmetric)	Alkane (-CH <sub>3</sub> )
1468	C-H Bend (asymmetric)	Alkane (-CH <sub>3</sub> )
1366	C-H Bend (symmetric)	Alkane (-CH <sub>3</sub> )
1148	C-O Stretch	Tertiary Alcohol

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2,3,3-Trimethyl-2-butanol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- <sup>1</sup>H-NMR Spectroscopy:
  - Instrument: A 400 MHz or 500 MHz NMR spectrometer.
  - Parameters: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C-NMR Spectroscopy:
  - Instrument: A 100 MHz or 125 MHz NMR spectrometer.
  - Parameters: A proton-decoupled <sup>13</sup>C experiment is typically run to simplify the spectrum. Key parameters include a pulse angle of 30-45 degrees, a spectral width of around 220

ppm, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary carbons.

## 2.2. Mass Spectrometry (MS)

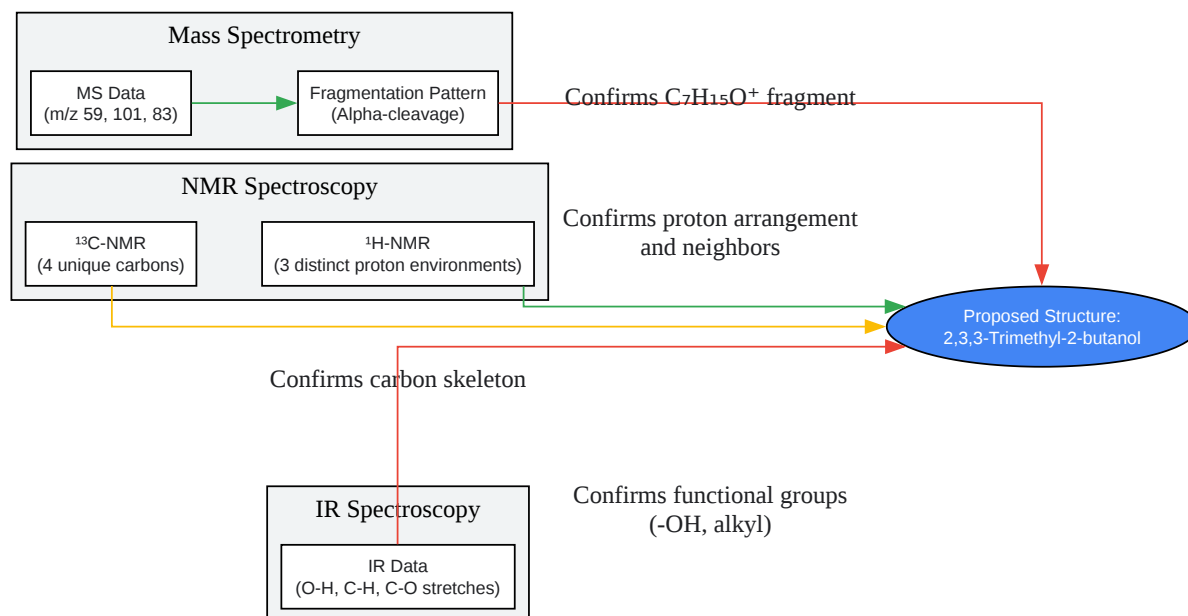
- **Instrumentation:** A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is commonly used for volatile compounds like **2,3,3-Trimethyl-2-butanol**.
- **Sample Introduction:** The sample is injected into the GC, where it is vaporized and separated from any impurities.
- **Ionization:** Electron Ionization (EI) is the standard method, with a typical electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

## 2.3. Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** For a liquid sample like **2,3,3-Trimethyl-2-butanol**, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .

# Visualization of Structural Confirmation

The following diagram illustrates the logical workflow of how the different spectral data points converge to confirm the structure of **2,3,3-Trimethyl-2-butanol**.



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#### Structural confirmation workflow for **2,3,3-Trimethyl-2-butanol**.

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